1,6-Dibromopyrene
Overview
Description
1,6-Dibromopyrene is a highly reactive and toxic aromatic compound with limited solubility in water . It consists of a pyrene backbone with two bromine substituents at the 1st and 6th positions . It is majorly used as an organic intermediate, OLED (organic light-emitting diodes) materials, and photoelectric material .
Synthesis Analysis
1,6-Dibromopyrene can be synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . Another method reported by J. Grimshaw and J. Trocha-Grimshaw involves the combination of pyrene with carbon tetrachloride in a three-necked round-bottom flask, to which bromine is added dropwise over five hours under a nitrogen atmosphere .
Molecular Structure Analysis
The molecular formula of 1,6-Dibromopyrene is C16H8Br2 . It is a highly reactive and toxic aromatic compound, consisting of a pyrene backbone with two bromine substituents at the 1st and 6th positions .
Chemical Reactions Analysis
1,6-Dibromopyrene is utilized in organic synthesis and materials science due to its ability to undergo various reactions, such as substitution and coupling reactions . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential .
Physical And Chemical Properties Analysis
1,6-Dibromopyrene has a high melting point and low solubility in water, indicating its propensity to exist as a solid at room temperature and its limited dispersibility in aqueous environments . Its density is 1.9±0.1 g/cm3, boiling point is 469.6±18.0 °C at 760 mmHg, and vapour pressure is 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
-
Organic Synthesis and Materials Science
- Summary of Application : 1,6-Dibromopyrene is utilized in organic synthesis and materials science due to its ability to undergo various reactions . It’s valuable for the creation of complex organic molecules and functional materials .
- Methods of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .
- Results or Outcomes : The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
-
Environmental Chemistry
- Summary of Application : Pyrene and its derivatives, including 1,6-Dibromopyrene, can be used in environmental chemistry . Its unique physical and chemical properties and air stability make it a valuable tool for studying molecular interactions and environmental processes .
- Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
Creation of Conjugated Copolymers
- Summary of Application : 1,6-Dibromopyrene plays a crucial role in the creation of three conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity .
- Methods of Application : The compound is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .
- Results or Outcomes : Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Additionally, TPP3, one of the copolymers, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .
-
Organic Light-Emitting Diodes (OLED) Materials and Photoelectric Material
- Summary of Application : 1,6-Dibromopyrene is used as an organic intermediate in OLED materials and photoelectric material .
- Methods of Application : It, together with its 1,8- isomer, can be produced by the double bromination of pyrene with bromine .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it’s likely that it contributes to the performance and efficiency of OLEDs and photoelectric devices .
Safety And Hazards
Future Directions
1,6-Dibromopyrene holds significant potential for nanodevices . It contributes to the development of materials with significant potential for iodine adsorption and the capture of metal ions from aqueous environments . The results of a study suggest that bromine substitution is one of the effective methods to modify the optical properties and improve the solution processability of organic semiconductor materials while maintaining the carrier mobility .
properties
IUPAC Name |
1,6-dibromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJYPMNBNNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182247 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dibromopyrene | |
CAS RN |
27973-29-1 | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene, 1,6-Dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dibromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.